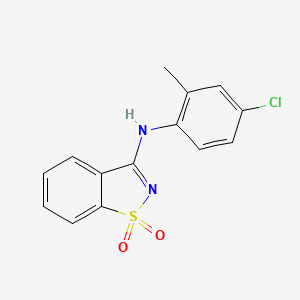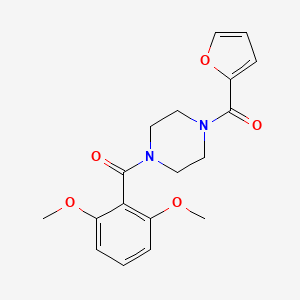![molecular formula C18H19N5S B5601892 4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)
4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class that has attracted significant attention due to its broad spectrum of biological activity. These derivatives are known for their antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities, mainly attributed to their heterocyclic structure which is conducive for various chemical modifications and interactions. The interest in this compound spans across different fields of chemistry and biology, owing to its low toxicity and promising potential for the development of new therapeutic agents (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Synthesis Analysis
The synthesis of triazole derivatives, including "this compound," typically involves multi-step reactions that leverage the flexibility and reactivity of the 1,2,4-triazole ring. The synthesis process often begins with the formation of the triazole core, followed by functionalization at various positions to introduce different substituents, such as the tert-butyl and pyridinyl groups. For example, a related compound was synthesized through the reduction of a benzylidene derivative with sodium borohydride, showcasing the synthetic routes employed in accessing the triazole derivatives and highlighting the structural variations achievable through synthetic chemistry (Ye et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a common method used to determine the molecular structure of triazole derivatives, revealing insights into the arrangement of atoms and the geometry of the molecule. Structural features, such as bond lengths, bond angles, and the presence of intramolecular or intermolecular hydrogen bonding, are crucial for understanding the compound's chemical behavior and interaction potentials. For instance, single-crystal X-ray diffraction studies have provided detailed structural information on similar compounds, elucidating their crystalline forms and stabilization mechanisms through hydrogen bonding and other non-covalent interactions (Ye et al., 2015).
Chemical Reactions and Properties
Triazole derivatives are reactive toward various chemical agents, allowing for further functionalization and modification of their structure. They can participate in reactions such as aminomethylation, cyanoethylation, and condensation with aldehydes or ketones, leading to a wide array of derivatives with diverse chemical properties. These reactions are pivotal for the exploration of their biological activities and the synthesis of compounds with tailored properties for specific applications (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents attached to the triazole ring. These properties are essential for determining the compound's suitability for various applications, including its formulation into pharmaceutical agents. Investigations into the physical properties involve determining melting temperatures and solubility in different solvents, which are indicative of the compound's behavior in biological systems and its potential as a drug candidate (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
安全和危害
属性
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-18(2,3)15-8-6-13(7-9-15)11-20-23-16(21-22-17(23)24)14-5-4-10-19-12-14/h4-12H,1-3H3,(H,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVOEPHLPMYFJD-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5601817.png)

![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5601828.png)
![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)
![5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5601847.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)